molecular formula C9H14O B053573 3-Methyloct-7-YN-2-one CAS No. 112905-35-8

3-Methyloct-7-YN-2-one

Cat. No. B053573
CAS RN: 112905-35-8
M. Wt: 138.21 g/mol
InChI Key: LQTUEWFOPNPJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyloct-7-YN-2-one is a chemical compound that belongs to the family of alkynes. It is a colorless liquid with a molecular weight of 142.21 g/mol. The compound is widely used in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 3-Methyloct-7-YN-2-one is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine, which can have various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Methyloct-7-YN-2-one are not well documented. However, it has been shown to have an effect on the nervous system. The compound has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the concentration of acetylcholine. This increase in acetylcholine can have various physiological effects, including increased muscle contraction and decreased heart rate.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Methyloct-7-YN-2-one in lab experiments is its availability. The compound is readily available and can be synthesized easily. Furthermore, it is a relatively stable compound, which makes it easy to handle in the lab. However, one of the limitations of using 3-Methyloct-7-YN-2-one is its toxicity. The compound is toxic and can cause harm if not handled properly.

Future Directions

There are several future directions for the research of 3-Methyloct-7-YN-2-one. One of the areas of research is the development of new synthesis methods. Researchers are looking for new and efficient ways to synthesize the compound. Another area of research is the study of the mechanism of action of the compound. Researchers are trying to understand how the compound inhibits the activity of enzymes and proteins. Furthermore, researchers are studying the physiological effects of the compound to better understand its potential applications in medicine and other fields.
Conclusion
In conclusion, 3-Methyloct-7-YN-2-one is a chemical compound that has a wide range of scientific research applications. The compound can be synthesized through various methods, and it is readily available. It has been shown to inhibit the activity of certain enzymes and proteins, and it can have various physiological effects. Although the compound has some limitations, it has great potential for future research in various fields.

Synthesis Methods

The synthesis of 3-Methyloct-7-YN-2-one can be achieved through various methods. One of the most commonly used methods is the Sonogashira coupling reaction. In this method, 3-bromo-3-methyl-1-butene is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a base to form 3-Methyloct-7-YN-2-one. The reaction is carried out under mild conditions and yields a high amount of the desired product.

Scientific Research Applications

3-Methyloct-7-YN-2-one has a wide range of scientific research applications. It is used as a starting material for the synthesis of various organic compounds. The compound is also used as a reference standard in analytical chemistry. Furthermore, it is used as a probe for studying the mechanism of action of enzymes and proteins.

properties

CAS RN

112905-35-8

Product Name

3-Methyloct-7-YN-2-one

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

3-methyloct-7-yn-2-one

InChI

InChI=1S/C9H14O/c1-4-5-6-7-8(2)9(3)10/h1,8H,5-7H2,2-3H3

InChI Key

LQTUEWFOPNPJER-UHFFFAOYSA-N

SMILES

CC(CCCC#C)C(=O)C

Canonical SMILES

CC(CCCC#C)C(=O)C

synonyms

7-Octyn-2-one, 3-methyl- (9CI)

Origin of Product

United States

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